molecular formula C14H14FNOS B4431960 5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide

Cat. No.: B4431960
M. Wt: 263.33 g/mol
InChI Key: GWGOSYBVNBFDEU-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with an ethyl group at the 5-position and a carboxamide group at the 2-position, which is further connected to a 4-fluoro-2-methylphenyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Properties

IUPAC Name

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNOS/c1-3-11-5-7-13(18-11)14(17)16-12-6-4-10(15)8-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGOSYBVNBFDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Another method involves the use of Grignard reagents. For example, the preparation of a related compound, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, involves the reaction of 2-bromothiophene with a Grignard reagent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or phenyl derivatives.

Scientific Research Applications

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The thiophene ring can participate in π-π interactions with aromatic amino acids in protein targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide is unique due to the combination of its substituents, which impart specific chemical and physical properties. The presence of the ethyl group, fluorine atom, and carboxamide group makes it distinct from other thiophene derivatives, potentially leading to unique biological and chemical activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide
Reactant of Route 2
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5-ethyl-N-(4-fluoro-2-methylphenyl)thiophene-2-carboxamide

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